molecular formula C12H10ClN3O4 B11948602 4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid

4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid

Cat. No.: B11948602
M. Wt: 295.68 g/mol
InChI Key: IJGKJHPBILGGSI-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid is a chemical compound with the molecular formula C12H10ClN3O4 This compound features a benzoic acid moiety linked to a pyrimidine ring, which is substituted with a chlorine atom and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid typically involves the reaction of a benzoic acid derivative with a pyrimidine precursor. One common method includes the use of 5-chloro-2,4,6-trioxohexahydro-5-pyrimidine as a starting material, which undergoes a condensation reaction with a benzoic acid derivative under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H10ClN3O4

Molecular Weight

295.68 g/mol

IUPAC Name

4-[(2-amino-5-chloro-4,6-dioxo-1H-pyrimidin-5-yl)methyl]benzoic acid

InChI

InChI=1S/C12H10ClN3O4/c13-12(9(19)15-11(14)16-10(12)20)5-6-1-3-7(4-2-6)8(17)18/h1-4H,5H2,(H,17,18)(H3,14,15,16,19,20)

InChI Key

IJGKJHPBILGGSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2(C(=O)NC(=NC2=O)N)Cl)C(=O)O

Origin of Product

United States

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